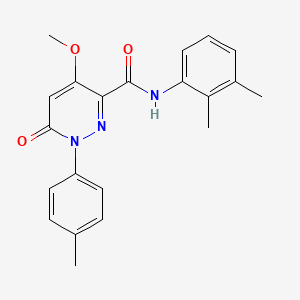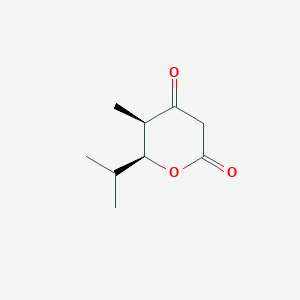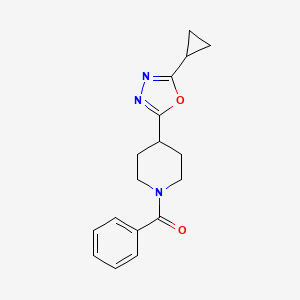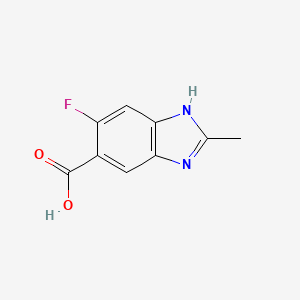![molecular formula C25H27N3O2S B3015751 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide CAS No. 478077-18-8](/img/structure/B3015751.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains two pyrrole rings. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . The presence of the benzyl and benzenesulfonamide groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a benzenesulfonamide group, which consists of a benzene ring bonded to a sulfonamide group (-SO2NH2), and a benzyl group (C6H5CH2-) attached to a pyrrole ring . The exact structure would depend on the positions of these groups on the pyrrole rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole rings, which are aromatic and thus relatively stable but can participate in electrophilic substitution reactions . The benzenesulfonamide and benzyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the groups present in the compound. For example, the presence of the polar sulfonamide group could enhance the compound’s water solubility, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : This compound is synthesized through specific reaction sequences involving intermediates like N-Benzyl-4-piperidone and 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene. These processes are key in developing novel compounds for drug development (Cheng De-ju, 2015).
Regioselectivity in Reactions : The compound exhibits distinct regioselectivity when reacting with 1H-pyrrole and 1-methyl-1H-pyrrole, indicating potential for targeted synthesis in pharmaceutical applications (I. Rozentsveig et al., 2008).
Biological and Chemical Properties
DNA Binding and Anticancer Activity : Certain derivatives have shown potential in binding to calf thymus DNA and demonstrating antiproliferative activity in cancer cell models, indicating possible applications in cancer therapy (M. González-Álvarez et al., 2013).
Antibacterial and Lipoxygenase Inhibition : Some sulfonamide derivatives containing the benzodioxin ring have shown notable antibacterial properties and inhibitory effects on lipoxygenase, suggesting potential as therapeutic agents for inflammatory diseases (M. Abbasi et al., 2017).
Molecular-Electronic Structure and Kinetics : Sterically hindered isomeric forms of the compound have been studied for their molecular-electronic structure and reaction kinetics, which are crucial for understanding its reactivity and potential applications in synthesis (L. Rublova et al., 2017).
Photodynamic Therapy in Cancer Treatment : Derivatives of the compound have shown promising properties as photosensitizers in photodynamic therapy for cancer treatment, with high singlet oxygen quantum yields (M. Pişkin et al., 2020).
Synthesis and Crystallographic Characterization : N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, has been synthesized and characterized, showcasing the compound's versatility in chemical synthesis and potential in various applications (Brock A. Stenfors & F. Ngassa, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, acting as a sensor for genotoxic stresses such as ionizing radiation, ultraviolet light, or DNA replication stalling .
Mode of Action
The compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this protein, it prevents the activation of the ATR-dependent checkpoint signaling pathway, thereby inhibiting the response to DNA damage .
Biochemical Pathways
The inhibition of the ATR protein affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, maintaining genomic stability, and preventing the propagation of damaged cells . By inhibiting ATR, the compound disrupts these processes, potentially leading to cell death .
Result of Action
The inhibition of the ATR protein and disruption of the DNA damage response pathway can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Propriétés
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-19-11-13-23(14-12-19)31(29,30)26-17-24-20(2)21(3)28(18-22-9-5-4-6-10-22)25(24)27-15-7-8-16-27/h4-16,26H,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXZUYQFTVQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)

![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)
![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)
![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)


![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3015685.png)
![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015686.png)


